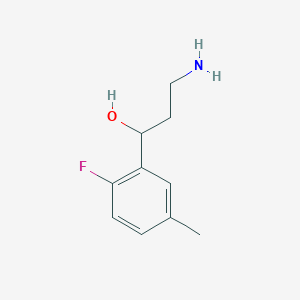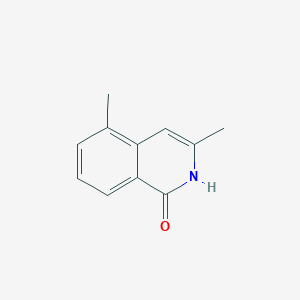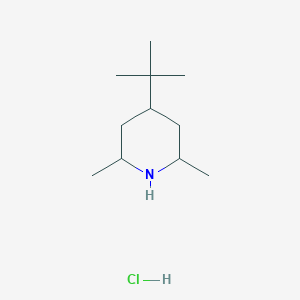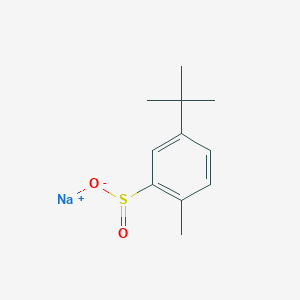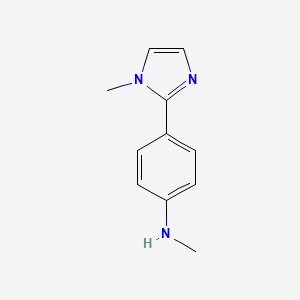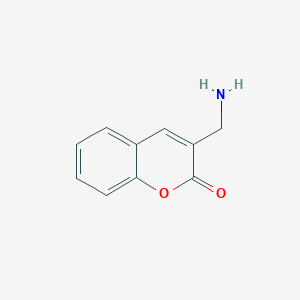![molecular formula C8H13NO2 B13205318 Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
Methyl 2-azaspiro[3.3]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The unique structure of this compound, characterized by a spiro junction connecting two rings, makes it a valuable scaffold for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach is the asymmetric synthesis, which utilizes chiral auxiliaries to achieve enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs scalable and reliable synthetic procedures. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be achieved in one or two steps, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is often used for epoxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, making it a potent ligand in drug discovery . The pathways involved often include modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar in structure but differs in functional groups.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in similar applications.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its methyl ester group, which enhances its chemical reactivity and potential for further functionalization . This makes it a versatile compound in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
VBIWQAICRUVMCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(CCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


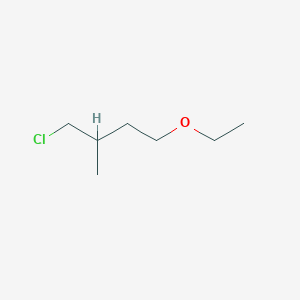
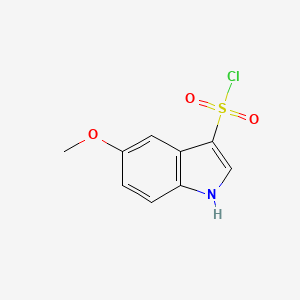
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)


